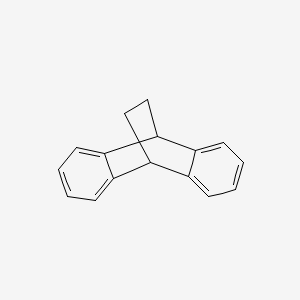

9,10-Dihydro-9,10-ethanoanthracene

Descripción

Historical Context and Significance of Bridged Polycyclic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) represent one of the most extensive classes of organic molecules, found as major components of fossil fuels like coal and petroleum, and are also formed through natural processes such as forest fires and volcanic eruptions. tandfonline.comwikipedia.org A significant subset of these compounds is the bridged polycyclic hydrocarbons (BPHs), which are characterized by having a partially saturated ring that includes a methylene (B1212753) or ethylene (B1197577) bridge. tandfonline.com These bridges introduce a three-dimensional, cage-like structure, which imparts significant ring strain and conformational rigidity compared to their planar aromatic counterparts. researchgate.netwikipedia.org

The study of BPHs has been crucial in advancing the understanding of structure, strain, and reactivity in organic chemistry. researchgate.netmasterorganicchemistry.com The synthesis of these molecules, often challenging, has spurred the development of new synthetic methodologies. tandfonline.com The rigid framework of BPHs makes them ideal candidates for use as scaffolds in medicinal chemistry and as linking groups in materials science and supramolecular chemistry, where precise positioning of functional groups in 3D space is essential. researchgate.net

The 9,10-dihydro-9,10-ethanoanthracene framework emerged from this context as a particularly valuable and accessible BPH. Its synthesis is commonly achieved via a Diels-Alder reaction between anthracene (B1667546) (the diene) and a suitable dienophile, such as ethylene or its derivatives. edubirdie.com This reaction efficiently constructs the characteristic ethano-bridge, transforming the planar anthracene into a rigid, V-shaped, bicyclic structure. edubirdie.comrsc.org This structural rigidity and the specific spatial arrangement of its substituents have made it a cornerstone for a wide array of chemical investigations.

Unique Structural Attributes and Conformational Rigidity in Organic Chemistry

The defining feature of this compound is its highly rigid and well-defined three-dimensional shape. rsc.org Unlike the planar parent molecule, anthracene, the addition of the ethano bridge across the C9 and C10 positions forces the two flanking benzene (B151609) rings into a V-shaped or "roof-shaped" geometry. rsc.org This conformational rigidity is a direct consequence of the bicyclo[2.2.2]octadiene core structure. wikipedia.org

The rigidity of this framework means that substituents attached to the skeleton are held in fixed spatial orientations. This property is invaluable in many areas of chemistry, particularly in host-guest chemistry, where the pre-organized shape of a host molecule is crucial for selective guest binding. rsc.org The predictable geometry allows for the rational design of molecular receptors and materials with specific properties. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.6876 |

| b (Å) | 14.2494 |

| c (Å) | 9.2839 |

| β (°) | 97.4170 |

Data derived from the crystal structure of This compound-11,12-dione (B3049934). nih.gov

This inherent structural rigidity minimizes conformational ambiguity, which is a significant advantage in computational modeling and drug design, as it reduces the number of possible low-energy conformations that need to be considered.

Overview of Research Trajectories for this compound Derivatives

The versatile and rigid framework of this compound has spurred diverse research efforts, leading to a variety of derivatives with applications in several key areas of chemistry. acs.orgacs.org

Host-Guest Chemistry: One of the most prominent applications is in supramolecular chemistry, where the V-shaped cleft of the scaffold is ideal for creating host molecules. Derivatives such as trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid have demonstrated remarkable selectivity in separating isomeric compounds, which are often difficult to separate using conventional methods like distillation. rsc.orgacs.org For example, this host compound shows a complete selectivity for p-dichlorobenzene when crystallized from mixtures of dichlorobenzene isomers. rsc.orgacs.org This selectivity is attributed to the tight fit of the preferred guest molecule within the crystal lattice channels formed by the host. acs.org

Materials Science: The rigid structure is also employed in the synthesis of novel materials. By functionalizing the aromatic rings or the ethano bridge, researchers can create monomers that can be polymerized to form materials with unique structural properties. The predictable orientation of the substituents allows for the construction of polymers with controlled porosity and surface characteristics.

Medicinal Chemistry: A significant number of derivatives have been synthesized and evaluated for their pharmacological activity. acs.orgacs.org Studies have explored compounds exhibiting anticholinergic, hypotensive, antihistaminic, and local anesthetic properties. acs.org More recent research has also investigated derivatives for their potential as antibacterial agents and for their ability to combat multidrug resistance in cancer cells. researchgate.netnih.gov The rigid scaffold allows for the precise positioning of pharmacophores, which can lead to enhanced binding affinity and selectivity for biological targets.

| Derivative Name | Research Application | Reference |

|---|---|---|

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid | Host for selective separation of dichlorobenzene isomers | rsc.orgacs.org |

| Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | Host-guest chemistry studies | rsc.org |

| trans-α,α,α′,α′-Tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol | Host-guest chemistry for isomer separation | rsc.org |

| Various N-substituted amine derivatives | Pharmacological agents (anticholinergic, hypotensive) | acs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-6-12-11(5-1)15-9-10-16(12)14-8-4-3-7-13(14)15/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPCQVCZKDIGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205309 | |

| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5675-64-9 | |

| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzobicyclo[2.2.2]octadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Fundamental Synthetic Approaches to the 9,10-Dihydro-9,10-ethanoanthracene Core

The construction of the this compound core is predominantly achieved through cycloaddition reactions, with the Diels-Alder reaction being the most prominent and versatile method. edubirdie.com Variations and optimizations of this fundamental approach, as well as alternative routes, provide access to a range of derivatives.

Diels-Alder Cycloaddition Strategies and Optimizations

The [4+2] cycloaddition between a diene and a dienophile, known as the Diels-Alder reaction, is a powerful tool for the formation of six-membered rings and is the cornerstone for the synthesis of the this compound skeleton. edubirdie.com The reliability, versatility, and high degree of stereoselectivity make it the preferred method. researchgate.net

The most common approach involves the reaction of anthracene (B1667546), acting as the diene, with a suitable dienophile. edubirdie.com Anthracene's central ring is electron-rich and possesses the highest coefficients of the highest occupied molecular orbital (HOMO) at the 9 and 10 positions, making it an excellent diene for this transformation. researchgate.netresearchgate.net

A classic and widely utilized example is the reaction of anthracene with maleic anhydride (B1165640). edubirdie.com This reaction proceeds readily, often by refluxing the reactants in a high-boiling solvent such as xylene, to yield this compound-11,12-dicarboxylic anhydride. edubirdie.com The product conveniently crystallizes from the reaction mixture upon cooling. mdpi.com Other dienophiles, such as methyl acrylate (B77674), can also be employed to introduce different functionalities onto the ethano bridge. mdpi.com The reaction of anthracene with fumaric acid diethyl ester results in the formation of diethyl this compound-11,12-trans-dicarboxylate. libretexts.org

The reactivity of the dienophile plays a crucial role. For instance, maleic anhydride is a highly reactive dienophile due to the presence of two electron-withdrawing carbonyl groups. edubirdie.com The scope of the reaction can be expanded by using substituted anthracenes and various dienophiles, leading to a diverse library of this compound derivatives. mdpi.comnih.gov For example, 9-(2-nitrovinyl)anthracene (B1206571) can react with dienophiles like maleic anhydride, maleimides, and acrylonitrile (B1666552). mdpi.com

| Diene | Dienophile | Product | Reference(s) |

| Anthracene | Maleic anhydride | This compound-11,12-dicarboxylic anhydride | edubirdie.com |

| Anthracene | Methyl acrylate | This compound-11-carboxylic acid methyl ester | mdpi.com |

| Anthracene | Fumaric acid diethyl ester | Diethyl this compound-11,12-trans-dicarboxylate | libretexts.org |

| 9-(2-Nitrovinyl)anthracene | Maleimides | 9-(E)-(2-Nitrovinyl)-9,10-dihydro-9,10- edubirdie.comresearchgate.netepipyrroloanthracene-12,14-diones | nih.gov |

The Diels-Alder reaction is renowned for its stereospecificity, where the stereochemistry of the reactants is retained in the product. youtube.com When cyclic dienes or dienophiles are used, the formation of endo and exo diastereomers is possible. libretexts.orgyoutube.com

In the context of the Diels-Alder reaction with anthracene, the dienophile can approach the central ring from two different faces, leading to different stereochemical outcomes. The endo product is generally favored under kinetic control, especially at lower temperatures, due to favorable secondary orbital interactions between the p-orbitals of the dienophile's substituents and the p-orbitals of the diene. youtube.commasterorganicchemistry.com The exo product, being sterically less hindered, is the thermodynamically more stable product and can be favored at higher temperatures. youtube.com

For instance, the reaction of cyclopentadiene (B3395910) with a dienophile typically yields the endo product as the major product. youtube.com The use of Lewis acid catalysts can enhance the endo:exo selectivity. masterorganicchemistry.com While the simplest Diels-Alder reactions may not show a strong intrinsic endo-selectivity, the specific substitution patterns on both the diene and dienophile can significantly influence the stereochemical outcome. nih.gov Unusual regio- and stereoselectivity, such as the formation of anti-1,4-adducts, can be achieved by employing bulky substituents on both the diene and dienophile. rsc.org

Microwave-Assisted Synthetic Protocols

To accelerate the synthesis of this compound derivatives, microwave-assisted organic synthesis has emerged as a powerful technique. mdpi.comnih.gov Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comresearchgate.net

A facile and high-yielding synthesis of this compound-11-carboxylic acid methyl ester has been reported using a modified commercial domestic microwave oven. mdpi.comnih.gov The reaction of anthracene and methyl acrylate in xylene under microwave irradiation (1000 W) for 6-8 minutes afforded the product in 70-85% yield. mdpi.com This is a significant improvement over classical methods, such as heating in a sealed tube (24 hours) or under reflux (48 hours), which gave comparable yields but required much longer reaction times. mdpi.com

| Method | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |

| Microwave irradiation | 6-8 min | 266-280 | 70-85 | mdpi.com |

| Sealed tube | 24 h | 120 | 81 | mdpi.com |

| General refluxing | 48 h | 120 | 84 | mdpi.com |

Similarly, the reaction of anthracene and maleic anhydride in xylene can be efficiently carried out using microwave irradiation, leading to the formation of cis-9,10,11,15-tetrahydro-9,10[3',4']-furanoanthracene-12,14-dione in a short time and high yield. researchgate.net

Alternative Synthetic Routes and Precursors

While the Diels-Alder reaction is the most direct route, other synthetic strategies and precursors can be utilized to access the this compound core and its derivatives.

One notable alternative involves the synthesis of triptycene (B166850) (9,10-dihydro-9,10[1′,2′]-benzenoanthracene) and its derivatives. The synthesis of triptycene often proceeds through a Diels-Alder reaction of anthracene with a benzyne (B1209423) precursor. mdpi.comencyclopedia.pub Anthranilic acid is a common and effective precursor for generating benzyne in situ. mdpi.com This benzyne then reacts with anthracene to form the triptycene skeleton, which is structurally related to this compound.

Another approach involves the reduction of nitroalkenes derived from anthracene aldehydes. This two-step process begins with a Henry-Knoevenagel condensation of an anthraldehyde with a nitroalkane to form a nitrovinyl derivative. Subsequent reduction of the nitroalkene can lead to the desired ethanoanthracene structure.

Furthermore, the synthesis of 9,10-dihydrophenanthrene (B48381) and its derivatives has been achieved through a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction involving the elimination of formaldehyde. espublisher.com While not a direct synthesis of the ethanoanthracene core, this methodology highlights the versatility of cycloaddition and cycloreversion reactions in constructing related polycyclic aromatic systems.

Functionalization and Derivatization Reactions of the this compound System

The this compound scaffold serves as a versatile template for further chemical modifications. The presence of the ethano bridge and the flanking aromatic rings provides multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.

A common starting point for derivatization is the this compound-11,12-dicarboxylic anhydride, obtained from the Diels-Alder reaction of anthracene and maleic anhydride. edubirdie.com The anhydride moiety is readily susceptible to nucleophilic attack, providing access to a variety of derivatives. For example, hydrolysis of the anhydride leads to the corresponding dicarboxylic acid. researchgate.net Reaction with hydrazines, such as hydrazine (B178648) hydrate (B1144303) or phenylhydrazine, yields diacid hydrazides. researchgate.net These hydrazides can be further cyclized to form various heterocyclic derivatives. researchgate.net

The anhydride can also react with amines to produce imides. For instance, reaction with various mono- and diamines can be achieved through grinding to synthesize 9,10-dihydroanthracene-9,10-α,β-succinimide and bis-succinimide derivatives in quantitative yields. researchgate.net The resulting dicarboxamides have also been reported. nih.gov

Further modifications can be introduced, such as the synthesis of 9,10-dihydro-9-hydroxy-9,10-ethanoanthracene-11,12-dicarboxylic anhydride. sigmaaldrich.com The rigid framework of these molecules makes them interesting candidates for applications in materials science and as scaffolds for biologically active compounds. mdpi.com For example, a library of this compound-based compounds has been synthesized and evaluated for their antiproliferative activity. mdpi.com

Introduction of Carboxylic Acid Moieties and their Esters

The introduction of carboxylic acid and ester functionalities to the this compound structure is often achieved through Diels-Alder reactions. A common and efficient method involves the reaction of anthracene with a suitable dienophile. edubirdie.com For instance, the synthesis of this compound-11,12-dicarboxylic anhydride is accomplished by reacting anthracene with maleic anhydride, often using xylene as a high-boiling point solvent to facilitate the reaction. edubirdie.com This anhydride can then be hydrolyzed to the corresponding diacid. researchgate.net

Similarly, ester derivatives can be synthesized directly. The reaction of anthracene with fumaric acid diethyl ester yields this compound-11,12-trans-dicarboxylic acid diethyl ester. blogspot.com Microwave-assisted synthesis has also been reported as a facile and high-yielding method for producing this compound-11-carboxylic acid methyl ester from anthracene and methyl acrylate. nih.govmdpi.com These carboxylic acid and ester derivatives serve as versatile starting materials for further chemical transformations. mdpi.com

Table 1: Synthesis of Carboxylic Acid and Ester Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Anthracene | Maleic anhydride | This compound-11,12-dicarboxylic anhydride |

| Anthracene | Fumaric acid diethyl ester | This compound-11,12-trans-dicarboxylic acid diethyl ester |

| Anthracene | Methyl acrylate | This compound-11-carboxylic acid methyl ester |

Synthesis of Amine and Diamine Derivatives

Amine and diamine derivatives of this compound are of significant interest, particularly as building blocks for ligands in asymmetric catalysis. researchgate.net A convenient synthesis of 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene starts with a Diels-Alder reaction between anthracene and fumaryl (B14642384) chloride to produce the corresponding acid chloride. researchgate.net This intermediate is then converted to an acyl azide, which undergoes a thermal Curtius rearrangement followed by saponification to yield the racemic diamine. researchgate.net Enantiomerically pure forms can be obtained through diastereoisomeric salt resolution. researchgate.net

Another approach to amine derivatives involves the synthesis of 11-amino-9,10-dihydro-9,10-(ethano)anthracen-12-ylphosphonic acid. documentsdelivered.com Furthermore, various substituted 9,10-dihydro-9,10-ethanoanthracenes with amine-containing side chains have been synthesized and evaluated for their pharmacological properties. acs.org

Halogenation and Introduction of Nitrile Groups

The introduction of halogen and nitrile functionalities expands the synthetic utility of the this compound scaffold. Halogenation can be achieved through various methods. For instance, treatment with bromine in glacial acetic acid has been used to introduce bromine atoms onto the aromatic rings of related structures. acs.org

The introduction of nitrile groups is often accomplished via Diels-Alder reactions. For example, the reaction of (E)-9-(2-nitrovinyl)anthracene with acrylonitrile leads to the formation of a this compound derivative with a nitrile group on the ethano bridge. nih.gov

Generation of Hydrazide and Thiosemicarbazide (B42300) Conjugates

Hydrazide and thiosemicarbazide derivatives of this compound have been synthesized and investigated. The diacid derivative, this compound-11,12-dicarboxylic acid, can be converted to the corresponding diacid hydrazide by treatment with hydrazine hydrate. researchgate.netresearchgate.net These dihydrazides have been used to prepare polyhydrazides with interesting properties. researchgate.net

Thiosemicarbazide conjugates can also be prepared. For example, (this compound-11,12-dicarbonyl)bis(N-ethylhydrazine-1-carbothioamide) has been synthesized and its chelation behavior with various metal ions studied. researchgate.net The general synthesis of thiosemicarbazones involves the reaction of a ketone or aldehyde with thiosemicarbazide. chemmethod.com

Synthesis of Other Substituted this compound Compounds

A variety of other substituted this compound compounds have been prepared, showcasing the versatility of this scaffold. These include derivatives with nitrovinyl groups, which can be synthesized via Henry-Knoevenagel condensation of 9-anthraldehydes with nitroalkanes. nih.gov These nitrovinyl anthracenes can then undergo Diels-Alder reactions with various dienophiles to create a library of substituted this compound compounds. nih.gov

Additionally, derivatives with phosphonic acid groups have been synthesized. documentsdelivered.com The synthesis of 9,10-difunctional derivatives has also been explored, further expanding the range of accessible compounds. acs.org

Table 2: Examples of Other Substituted Derivatives

| Substituent Group | Synthetic Method |

|---|---|

| Nitrovinyl | Henry-Knoevenagel condensation |

| Phosphonic acid | Not detailed in provided context |

| Dione | Not detailed in provided context |

Investigations into Molecular Rearrangements

The rigid structure of the this compound system can lead to interesting molecular rearrangements, particularly when heteroatoms are incorporated into the framework.

Thia-Ethanoanthracene Rearrangements to Bridged Heterocycles

The introduction of a sulfur atom into the ethano bridge creates a thia-ethanoanthracene system. The structure of 12-formyl-9,10-dimethyl-9,10-dihydro-11-thia-9,10-ethanoanthracene has been described, and it was noted that two conformers coexist in the crystal structure with very similar spatial arrangements. researchgate.net While the provided information mentions the structure of a thia-ethanoanthracene, it does not detail specific rearrangements to bridged heterocycles. Further research would be needed to elaborate on these specific reaction pathways.

Oxyanion-Accelerated Retro-Diels-Alder Reactions

The retro-Diels-Alder reaction, the microscopic reverse of the well-known Diels-Alder cycloaddition, is a thermally allowed pericyclic process that results in the fragmentation of a cyclohexene-type ring system into a diene and a dienophile. nih.gov For the this compound framework, this reaction pathway involves the cleavage of the ethano bridge to yield anthracene and an ethylene (B1197577) derivative. While thermally induced retro-Diels-Alder reactions of this system are well-documented, they often necessitate high temperatures to overcome the activation energy barrier. researchgate.net A significant advancement in facilitating this transformation under milder conditions is the use of oxyanion acceleration.

The concept of oxyanion-accelerated pericyclic reactions has been a subject of considerable interest since the discovery of the anionic oxy-Cope rearrangement. Theoretical models predicted that the presence of an oxyanion substituent on the skeleton of a molecule undergoing a pericyclic reaction could lead to a dramatic increase in the reaction rate. dtic.mil This prediction has been experimentally verified for the retro-Diels-Alder reaction in various bicyclic systems, including derivatives of this compound. dtic.mil

The acceleration is attributed to the electron-donating character of the oxyanion, which destabilizes the ground state of the reactant and stabilizes the transition state of the concerted fragmentation. This rate enhancement can be substantial, often allowing the reaction to proceed at or near room temperature, a stark contrast to the high temperatures required for the uncatalyzed thermal process. dtic.mil

Detailed research into the oxyanion-accelerated retro-Diels-Alder reaction of this compound derivatives has provided insights into the mechanism and scope of this transformation. Studies have explored the fragmentation of alkoxides derived from 11-hydroxy-9,10-dihydro-9,10-ethanoanthracene. The generation of the potassium salt of the corresponding alcohol, for instance, leads to a rapid retro-Diels-Alder reaction.

While the accelerating effect of the oxyanion is well-established, detailed quantitative data, such as comprehensive tables of rate constants and yields for a series of substituted this compound alkoxides, are not extensively available in the current body of scientific literature. However, the qualitative and semi-quantitative findings consistently demonstrate a significant rate enhancement compared to the thermal counterparts.

The synthetic utility of this accelerated reaction lies in its ability to generate anthracenes under mild conditions, which is particularly advantageous when dealing with thermally sensitive substrates. The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the resulting fragments.

A point of mechanistic discussion in the broader context of oxyanion-assisted retro-Diels-Alder reactions has been whether the fragmentation requires the newly formed 4π-electron system (the diene) to be part of an aromatic ring to provide a sufficient driving force. dtic.mil However, studies on other systems have shown that this is not a strict requirement, suggesting a broader applicability of this methodology. dtic.mil For the this compound system, the formation of the highly stable aromatic anthracene core is a significant thermodynamic driving force for the reaction.

Further research in this area could involve systematic kinetic studies to quantify the effect of different substituents on the ethano bridge and the anthracene core, as well as the impact of various counterions and solvent systems on the reaction rate and efficiency. Such studies would provide a more comprehensive understanding and enhance the predictive power for the application of this methodology in organic synthesis.

Advanced Structural Elucidation and Stereochemical Analysis

X-ray Crystallography of 9,10-Dihydro-9,10-ethanoanthracene and its Derivatives

The crystal structure of 9,10-dihydroanthracene (B76342) reveals a non-planar, butterfly-like conformation. wikipedia.org This structural motif is largely retained in its ethano-bridged derivatives. For instance, the Diels-Alder adduct of anthracene (B1667546) with fumaric acid diethyl ester, diethyl this compound-11,12-trans-dicarboxylate, exhibits nearly C2 molecular symmetry in the crystalline state. researchgate.net

The crystal structure of a derivative, This compound-11,12-dione (B3049934), has been determined to have a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters are a = 8.6876 Å, b = 14.2494 Å, and c = 9.2839 Å, with a β angle of 97.4170°. nih.gov Similarly, two other ethanoanthracene derivatives, this compound-12-carboxylic acid and (9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine, also crystallize in a monoclinic system with the space group P21/c. researchgate.net

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| This compound-11,12-dione | Monoclinic | P 1 21/c 1 | 8.6876 | 14.2494 | 9.2839 | 97.4170 | nih.gov |

| This compound-12-carboxylic acid | Monoclinic | P21/c | 6.1899 | 35.4668 | 11.7945 | 103.071 | researchgate.net |

| (9,10-Dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine | Monoclinic | P21/c | 11.0125 | 32.1735 | 11.1222 | 114.026 | researchgate.net |

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.

For this compound-12-carboxylic acid, Hirshfeld analysis reveals that the crystal packing is dominated by H···H (57.1-59.1%), H···C (19.2-22.7%), and O···H (15.6–15.8%) contacts. researchgate.netresearchgate.net Minor contributions also come from C···O (1.1–2.5%) and C···C (2.1–4.7%) contacts. researchgate.netresearchgate.net In the case of (9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine hydrochloride, the most significant interactions are H···H (59.6–57.1%), H···C (21.2–22.7%), and Cl···H (15.6–17.1%). researchgate.netresearchgate.net

In a dichlorinated derivative, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, the most prominent intermolecular contacts are H···Cl and O···H interactions. mdpi.com The interaction distances for these contacts were determined to be 2.731 Å (Cl2···H10) and 1.681 Å (H1···O1), 2.328 Å (O1···H13), and 2.510 Å (O1···H12). mdpi.com These interactions play a crucial role in the stability of the crystal lattice. mdpi.comresearchgate.net

Table 2: Percentage of Intermolecular Contacts from Hirshfeld Analysis for this compound Derivatives

| Compound | H···H (%) | H···C (%) | O···H (%) | Cl···H (%) | Reference |

|---|---|---|---|---|---|

| This compound-12-carboxylic acid | 57.1-59.1 | 19.2-22.7 | 15.6-15.8 | - | researchgate.netresearchgate.net |

| (9,10-Dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine | 59.6-57.1 | 21.2-22.7 | - | 15.6-17.1 | researchgate.netresearchgate.net |

| 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | - | - | 23.3 | 15.0 | mdpi.com |

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic techniques provide complementary information to X-ray crystallography, confirming the molecular structure and functional groups present.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.

For this compound-11,12-trans-dicarboxylic acid diethyl ester, the ¹H NMR spectrum in CDCl₃ shows characteristic signals. blogspot.comoc-praktikum.de The methyl protons of the ethyl groups appear as a triplet at 1.23 ppm, while the methylene (B1212753) protons are observed as a multiplet at 4.08 ppm. oc-praktikum.de The methine protons at positions 11 and 12 resonate as a multiplet at 3.45 ppm, and the bridgehead protons at positions 9 and 10 appear as a multiplet at 4.75 ppm. oc-praktikum.de The aromatic protons give rise to a multiplet in the range of 7.09-7.38 ppm. oc-praktikum.de

The ¹³C NMR spectrum of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid shows signals for the aliphatic carbons at 28.49 (C12), 36.48 (C11), 42.95 (C10), and 46.67 (C9) ppm. researchgate.net The aromatic carbons resonate in the region of 122.82-145.51 ppm, and the carboxylic carbon appears at 173.88 ppm. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for this compound Derivatives

| Protons | This compound-11,12-trans-dicarboxylic acid diethyl ester | Reference |

|---|---|---|

| CH₃ (ethyl) | 1.23 (t) | oc-praktikum.de |

| -CH-COO- (H-11, H-12) | 3.45 (m) | oc-praktikum.de |

| CH₂ (ethyl) | 4.08 (m) | oc-praktikum.de |

| Bridgehead (H-9, H-10) | 4.75 (m) | oc-praktikum.de |

| Aromatic | 7.09-7.38 (m) | oc-praktikum.de |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

In the IR spectrum of this compound-11,12-trans-dicarboxylic acid diethyl ester, characteristic absorption bands are observed. blogspot.com The aromatic C-H stretching vibrations appear at 3074 and 3026 cm⁻¹, while the aliphatic C-H stretching is seen at 2981 cm⁻¹. blogspot.com The spectrum of the disodium (B8443419) salt of this compound-11,12-dicarboxylic acid was recorded using a KBr wafer technique. nih.gov For the parent compound, 9,10-dihydroanthracene, the IR spectrum has been well-documented. nist.govnist.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 206.28 g/mol . For the derivative this compound-11,12-dione, the molecular weight is 234.25 g/mol , and the exact mass is 234.068079557 Da. nih.gov Another derivative, this compound-11,12-dicarboxylic anhydride (B1165640), has a molecular weight of 276.29 g/mol and an exact mass of 276.078644 g/mol . spectrabase.com

Stereochemical Aspects of Bridged Anthracene Systems

The bridged structure of this compound fixes the spatial orientation of substituents, making it an excellent model for investigating stereochemical principles. The chirality in these systems can arise from substitution on the ethano bridge, leading to stable enantiomers due to the high energy barrier for ring flipping.

The synthesis of substituted this compound derivatives often results in racemic mixtures of enantiomers. For instance, the Diels-Alder reaction between anthracene and a symmetrically substituted dienophile like maleic anhydride, followed by further transformations, can create two chiral centers on the ethano bridge. Depending on the stereochemistry of the reaction, different diastereomers (e.g., endo and exo isomers) can be formed.

When the substituents on the ethano bridge are different, the molecule becomes chiral. A notable example is the trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid, which exists as a pair of enantiomers, (11S,12S) and (11R,12R). Similarly, the corresponding diamine, (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine, and its (11S,12S)-enantiomer are important chiral building blocks. blogspot.com

The formation of diastereomers is a key strategy in the separation of these enantiomers. This is typically achieved by reacting the racemic mixture with a chiral resolving agent, which itself is enantiomerically pure. This reaction creates a pair of diastereomers with different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

The separation of enantiomers of this compound derivatives is a critical step for their characterization and application. Chiral derivatization followed by separation of the resulting diastereomers is a widely employed technique.

Diastereomeric Salt Formation: For acidic or basic derivatives, diastereomeric salt formation is a classical resolution method. For example, racemic trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid can be resolved by forming salts with chiral amines. The resulting diastereomeric salts can then be separated by crystallization. A convenient synthesis of 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene has been described, where the racemic diamine is resolved through diastereoisomeric salt formation. nih.gov

Chiral Derivatizing Agents for Spectroscopy and Chromatography: Chiral derivatizing agents (CDAs) are used to convert enantiomers into diastereomers, which can then be distinguished by spectroscopic methods like NMR or separated by chromatography. A well-known CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The reaction of a chiral alcohol or amine with Mosher's acid chloride forms diastereomeric esters or amides. The different spatial arrangement of the substituents in the diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be used to determine the enantiomeric excess and even the absolute configuration of the original compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A CSP has been developed based on trans-9,10-dihydro-9,10-ethanoanthracene-(11S,12S)-11,12-dicarboxylic acid bis-4-vinylphenylamide. mdpi.com This CSP has shown enantioselectivity for a variety of chiral compounds. The separation is influenced by the mobile phase composition, with interactions such as hydrogen bonding, dipolar interactions, and π-π stacking playing a crucial role in the chiral recognition process. mdpi.com

Below are tables summarizing examples of chiral derivatization and separation studies for this compound derivatives.

Table 1: Chiral Resolution of this compound Derivatives by Diastereomeric Salt Formation

| Racemic Compound | Chiral Resolving Agent | Method | Reference |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid | Chiral Amines | Fractional Crystallization | nih.gov |

| 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene | Di-O-benzoyl-tartaric acid | Diastereomeric Salt Crystallization | nih.gov |

Table 2: Chiral Derivatization for Spectroscopic and Chromatographic Analysis

| Analyte Functional Group | Chiral Derivatizing Agent | Resulting Diastereomer | Analytical Method | Reference |

| Alcohol (-OH) | α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Mosher's Ester | NMR Spectroscopy | |

| Amine (-NH₂) | α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Mosher's Amide | NMR Spectroscopy | |

| Carboxylic Acid (-COOH) | Chiral Alcohols/Amines | Diastereomeric Ester/Amide | HPLC, NMR Spectroscopy |

Table 3: Chiral HPLC Separation of this compound Derivatives

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| trans-9,10-Dihydro-9,10-ethanoanthracene-(11S,12S)-11,12-dicarboxylic acid enantiomers | Polymeric CSP from the (11S,12S)-dicarboxylic acid bis-4-vinylphenylamide | Hexane/2-Propanol/Acetic Acid | UV | mdpi.com |

| N-(3,5-Dinitrobenzoyl)leucine enantiomers | Polymeric CSP from trans-9,10-dihydro-9,10-ethanoanthracene-(11S,12S)-11,12-dicarboxylic acid bis-4-vinylphenylamide | Not specified | UV | mdpi.com |

| 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene enantiomers | Not specified | Not specified | Not specified | nih.gov |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 9,10-dihydro-9,10-ethanoanthracene and its derivatives. DFT calculations, particularly using the B3LYP level of theory with basis sets like 6-31G(d,p), have been instrumental in elucidating various molecular characteristics. mdpi.com

Prediction of Molecular Geometries and Electronic Structures

DFT calculations have been successfully employed to predict the molecular geometries of this compound derivatives. The computed geometries often show excellent agreement with experimental data obtained from single-crystal X-ray crystallography. mdpi.comresearchgate.net For instance, in a study of 4,5,12- and 1,8,12-trichloro-9,10-dihydro-9,10-ethanoanthracene-12-carbonitriles, the calculated molecular structure of one of the isomers was found to be in good agreement with its X-ray crystal structure. mdpi.com Similarly, the optimized bond distances and angles of this compound-12-carboxylic acid and 2-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine calculated by DFT matched well with their experimentally determined X-ray structures. researchgate.net

These computational methods also provide a detailed understanding of the electronic structure of these molecules. researchgate.net Theoretical investigations into 9,10-diphenylanthracene, a related compound, using DFT have shed light on its electronic properties in both neutral and ionic states. researchgate.net

Energetic Analysis and Relative Stabilities of Isomers

A key application of DFT is the energetic analysis of different isomers of this compound derivatives. By calculating the total energies and thermodynamic parameters, researchers can predict the relative stabilities of these isomers in both the gas phase and in solution. mdpi.com For example, in the case of the regioisomeric 4,5,12- and 1,8,12-trichloro-9,10-dihydro-9,10-ethanoanthracene-12-carbonitriles, DFT calculations revealed that the 4,5,12-trichloro isomer is thermodynamically more stable than the 1,8,12-trichloro isomer. mdpi.com This information is crucial for understanding reaction outcomes and for the targeted synthesis of specific isomers.

Investigation of Atomic Charge Distribution and Polarity

The calculated dipole moments for different derivatives can vary significantly, highlighting the influence of substituents on the electronic distribution. For example, the calculated dipole moment for this compound-12-carboxylic acid was found to be 1.1452 Debye, whereas that of 2-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine was significantly higher at 8.8291 Debye. researchgate.net

Table 1: Calculated Dipole Moments of this compound Derivatives

| Compound | Calculated Dipole Moment (Debye) |

| 4,5,12-trichloro-9,10-dihydro-9,10-ethanoanthracene-12-carbonitrile (Isomer 1) | 3.45 mdpi.com |

| 1,8,12-trichloro-9,10-dihydro-9,10-ethanoanthracene-12-carbonitrile (Isomer 2) | 6.31 mdpi.com |

| This compound-12-carboxylic acid | 1.1452 researchgate.net |

| 2-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine | 8.8291 researchgate.net |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP surface illustrates the electron density, with different colors representing varying electrostatic potentials. wolfram.com Typically, red areas indicate regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential) and are prone to nucleophilic attack. nih.gov

For derivatives of this compound, MEP maps have been generated to identify these reactive regions. researchgate.net For instance, in chalcone (B49325) derivatives containing an anthracene (B1667546) moiety, the most negative potential is often located around the carbonyl group, indicating its susceptibility to electrophilic attack. nih.gov These maps provide crucial information about where intermolecular interactions are likely to occur. nih.gov

Reactivity Descriptors and Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For example, in some anthracene-containing chalcone derivatives, a small HOMO-LUMO gap has been correlated with their potential use in optoelectronic applications. nih.gov DFT calculations are commonly used to determine the energies of these frontier orbitals and other reactivity descriptors. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. The Diels-Alder reaction, a key method for synthesizing the ethanoanthracene scaffold, has been a particular focus of such studies. mdpi.com Theoretical calculations can be used to model the reaction pathways, identify transition state structures, and determine the activation energies associated with these processes. This allows for a deeper understanding of the factors that control the stereoselectivity and regioselectivity of these reactions.

While specific computational studies on the reaction pathways and transition states of the parent this compound are not extensively detailed in the provided search results, the general principles of using computational chemistry to investigate reaction mechanisms are well-established and applicable to this system.

Supramolecular Chemistry and Host Guest Interactions

Design and Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-Based Host Systems

The synthesis of host systems based on the this compound framework typically begins with a Diels-Alder cycloaddition reaction between an anthracene (B1667546) derivative and a suitable dienophile. This foundational reaction establishes the characteristic bridged structure. Subsequent functionalization, often at the 11- and 12-positions of the ethano bridge, allows for the introduction of various groups (e.g., carboxylic acids, alcohols, esters) that are crucial for directing host-guest interactions and shaping the binding cavity. rsc.org

A prominent design motif in this class of compounds is the "roof-shaped" architecture. A key example is trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED), synthesized via the cycloaddition of anthracene and fumaric acid. rsc.org This V-shaped or roof-shaped conformation creates a well-defined cleft that is highly effective for entrapping guest molecules. The functional groups, such as the carboxylic acids in DED, are positioned to engage in specific interactions, like hydrogen bonding, with complementary guests. rsc.org

Another example is the dimethyl ester derivative, trans-dimethyl this compound-11,12-dicarboxylate. The modification from a carboxylic acid to an ester group alters the hydrogen-bonding capability of the host, providing a means to study how different functional groups influence guest selectivity. Further variations include large, bulky substituents, such as in trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol, which create more intricate and sterically hindered cavities. rsc.org These deliberate design choices are fundamental to tuning the host's recognition properties.

The ethano bridge is the cornerstone of the this compound framework's utility in host-guest chemistry. This bridge imparts a high degree of structural rigidity, which is a critical factor for effective molecular recognition. rsc.org A rigid host molecule does not need to expend significant energy to adopt a conformation suitable for binding, a concept known as preorganization. This inherent rigidity ensures that the binding cavity or cleft is well-defined, leading to more predictable and selective guest inclusion.

The nature of the guest accommodation is directly influenced by this framework. For instance, in studies with dichlorobenzene isomers, the preferred guest, p-dichlorobenzene, was found to be held tightly within highly constricted channels formed by the host molecules. clockss.org In contrast, less-favored isomers were located in wider, more open channels, resulting in lower thermal stabilities of the resulting complexes. clockss.org This demonstrates that the rigid framework is not merely a passive scaffold but an active participant in dictating the packing and stability of the host-guest complex. The substituents on the ethano bridge further refine the size, shape, and electronic environment of the host cavity, allowing for the fine-tuning of selectivity toward specific guests. rsc.orgsigmaaldrich.com

Selectivity Studies in Mixed Guest Systems

The efficacy of these host systems is rigorously tested in competitive binding experiments using mixtures of structurally similar guest molecules, such as industrial isomers that are notoriously difficult to separate.

The separation of xylene isomers (ortho-, meta-, and para-xylene) and the structurally related ethylbenzene (B125841) is a significant challenge in the chemical industry due to their similar boiling points and structures. Host compounds derived from this compound have shown considerable promise in this area.

In a comparative study, trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (H1) demonstrated remarkable selectivity for p-xylene (B151628) (p-Xy) when crystallized from various equimolar mixtures. When presented with binary mixtures of o-Xy/p-Xy and m-Xy/p-Xy, the resulting crystals showed near-complete selectivity, incorporating 96.6% and 93.6% of p-xylene, respectively. In contrast, its dimethyl ester derivative (H4) showed only ordinary selectivity under the same conditions, highlighting the critical role of the carboxylic acid groups in directing the selective binding. Thermoanalytical data confirmed these findings, showing that the complexes with the preferred guest (p-xylene) were more stable.

Table 1: Selectivity of Host H1 for p-Xylene in Equimolar Binary Mixtures

| Guest Mixture (1:1) | % p-Xylene in Crystal |

|---|---|

| o-Xylene / p-Xylene | 96.6% |

| m-Xylene / p-Xylene | 93.6% |

Data sourced from RSC Publishing.

The separation of dichlorobenzene (DCB) isomers is another area where this compound-based hosts have excelled. The host trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) displays a striking affinity for p-dichlorobenzene (p-DCB). clockss.org When crystallized from equimolar mixtures of all three isomers, the resulting crystals contained near-quantitative amounts of p-DCB (96.4–100.0%). The observed selectivity order was p-DCB >>> m-DCB > o-DCB. clockss.org This high selectivity is attributed to the optimal fit of the linear p-DCB molecule within the constricted channels of the host's crystal lattice. clockss.org

Further research with other derivatives has revealed complementary selectivities. The host trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol (H2) showed a consistent, albeit marginal, preference for o-DCB. rsc.orgsigmaaldrich.com In contrast, trans-α,α,α′,α′-tetra(p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol (H3) displayed a significant preference for m-DCB, particularly in binary mixtures with p-DCB. rsc.orgsigmaaldrich.com This ability to switch selectivity based on the host's peripheral substituents underscores the tunability of the this compound framework.

Table 2: Selectivity of Dichlorobenzene Isomers by Different Hosts

| Host Compound | Starting Guest Mixture | Preferred Guest | Guest % in Crystal |

|---|---|---|---|

| DED | Equimolar o-/m-/p-DCB | p-DCB | 96.4 - 100.0% |

| H2 | Equimolar o-/m-/p-DCB | o-DCB | ~60 - 69% |

| H3 | 49.5% m-DCB / 50.5% p-DCB | m-DCB | 90.2% |

Data sourced from American Chemical Society and RSC Publishing. rsc.orgclockss.orgsigmaaldrich.com

The utility of these hosts extends to the separation of nitrogen-containing aromatic compounds like pyridine (B92270) and its methylated derivatives, the picolines (methylpyridines). These separations are also challenging due to close boiling points, especially between 3- and 4-methylpyridine (B42270). rsc.org

The host trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (H1) was evaluated for its selectivity with pyridine (PYR), 2-methylpyridine (B31789) (2MP), 3-methylpyridine (B133936) (3MP), and 4-methylpyridine (4MP). rsc.orgclockss.org In binary guest mixtures, H1 showed high selectivity for the methylpyridine isomers over pyridine itself. For instance, in competitive experiments, H1 was highly selective for 2MP and 3MP when the competing guest was either PYR or 4MP. clockss.org The selectivity coefficient (K), a measure of the preference for one guest over another, was significant in 2MP/PYR (K = 8.3) and 2MP/4MP (K = 7.1) mixtures. clockss.org In experiments with 2MP/PYR solutions, crystals obtained from a mixture containing 64% 2MP were found to be composed of 94% of the 2MP guest, demonstrating a strong preference. rsc.org The driving forces for this selectivity are attributed to the formation of stable charge-assisted hydrogen bonds between the host's carboxylic acid groups and the protonated nitrogen of the guest molecules. rsc.org

Mechanisms of Host-Guest Recognition and Binding

The formation of stable host-guest complexes involving this compound-based hosts is a nuanced process directed by a combination of specific intermolecular forces. The nature and strength of these interactions dictate the selectivity and stability of the resulting supramolecular assemblies.

Charge-Assisted Hydrogen Bonding and Proton Transfer Phenomena

A more potent form of interaction, charge-assisted hydrogen bonding, is observed when trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (H1) is co-crystallized with more basic guests like 2-methylpyridine (2MP) and 3-methylpyridine (3MP). rsc.org In these instances, single-crystal X-ray diffraction analyses have revealed that a proton is transferred from one of the host's carboxylic acid groups to the nitrogen atom of the guest molecule. rsc.org This results in the formation of a salt, where the strong electrostatic attraction between the carboxylate anion of the host and the pyridinium (B92312) cation of the guest significantly enhances the stability of the complex. rsc.org This proton transfer event is a key factor in the high selectivity of the host for 2MP and 3MP over pyridine (PYR) and 4-methylpyridine (4MP), where such transfer does not occur. rsc.org The preference for these guests is therefore not solely based on steric fit but is strongly influenced by the favorable energetics of charge-assisted hydrogen bonding. rsc.org

Other Non-Covalent Interactions in Inclusion Complexes

Beyond hydrogen bonding, other non-covalent forces are crucial in the formation and stabilization of inclusion complexes with this compound derivatives. In complexes with dichlorobenzene isomers, for example, interactions such as (host)C–H···π(guest), (host)C–H···C–Cl(guest), and (guest)C–H···C–C(host) have been identified. In the case of trans-α,α,α′,α′-tetra(p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol (H3) with m-dichlorobenzene, a notable (guest)C–Cl···π(host) interaction is observed, with a measured distance of 3.864(2) Å. The scarcity of other significant host-guest interactions leads to this complex being described as approaching a true clathrate.

Characterization of Host-Guest Complexes

The detailed characterization of host-guest complexes is essential for understanding the principles of molecular recognition and for the potential application of these systems in areas such as chemical separations. Structural and thermal analysis methods are particularly informative.

Structural Analysis of Clathrates and Inclusion Compounds

Single-crystal X-ray diffraction (SCXRD) is a powerful tool for elucidating the three-dimensional arrangement of host and guest molecules in the solid state. Studies on derivatives of this compound have revealed that guest accommodation is a critical factor in host selectivity. For instance, trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) shows a remarkable selectivity for p-dichlorobenzene (p-DCB). acs.org Structural analysis indicates that the p-DCB molecules are held within tightly constricted channels in the crystal lattice, whereas other isomers like o-DCB and m-DCB are found in wider, more open channels. acs.org This suggests that a snug fit, maximizing van der Waals contacts, is a primary determinant of selectivity. In complexes with xylene isomers, both the dicarboxylic acid host and its dimethyl ester derivative form complexes that are considered near-true clathrates due to the limited number of strong host-guest interactions. rsc.org

Table 1: Structural Data of Host-Guest Complexes with this compound Derivatives

| Host Compound | Guest Compound | Host:Guest Ratio | Key Structural Features | Reference |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (H1) | 2-Methylpyridine (2MP) | 1:1 | Salt formation via proton transfer | rsc.org |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (H1) | 3-Methylpyridine (3MP) | 1:1 | Salt formation via proton transfer | rsc.org |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) | p-Dichlorobenzene (p-DCB) | Not specified | Guest held in tightly constricted channels | acs.org |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) | o-Dichlorobenzene / m-Dichlorobenzene | Not specified | Guest retained in wide, open channels | acs.org |

| trans-α,α,α′,α′-Tetra(p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol (H3) | m-Dichlorobenzene | 1:1 | (guest)C–Cl···π(host) interaction of 3.864(2) Å |

Thermal Stability Profiles of Guest-Host Systems

Thermoanalytical techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide valuable information on the thermal stability of host-guest complexes and the energetics of guest release. A direct correlation has been observed between the thermal stability of a complex and the host's preference for a particular guest in competitive experiments. rsc.org Complexes containing the preferred guest typically exhibit greater thermal stability. For example, the complexes of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) with dichlorobenzene isomers showed that the complex with the highly selected p-DCB was more thermally stable than those with the other isomers. acs.org This increased stability is attributed to the more efficient packing and stronger intermolecular forces within the constricted channels accommodating the p-DCB guest molecules. acs.org

Table 2: Thermal Stability Data for Host-Guest Systems

| Host Compound | Guest Compound | Thermal Stability Profile | Reference |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (H1) | Preferred guests (e.g., 2MP, 3MP) | Form complexes with greater thermal stabilities | rsc.org |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (H1) | Less favored guests (e.g., PYR, 4MP) | Form complexes with lower thermal stabilities | rsc.org |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) | p-Dichlorobenzene (p-DCB) | Higher thermal stability due to guest accommodation in constricted channels | acs.org |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) | o-Dichlorobenzene / m-Dichlorobenzene | Lower thermal stabilities due to guest accommodation in wide, open channels | acs.org |

Mechanistic Investigations of Chemical Transformations

Electron Transfer Processes

The study of electron transfer (ET) in organic molecules is crucial for understanding reaction mechanisms in fields ranging from photochemistry to electrochemistry. Derivatives of 9,10-dihydro-9,10-ethanoanthracene functionalized with nitroaryl groups serve as valuable models for investigating intramolecular electron transfer, where an electron moves from a donor moiety to an acceptor moiety within the same molecule.

Upon one-electron reduction, typically through methods like pulse radiolysis, nitroaromatic compounds form radical anions. In systems where the nitroaryl group is attached to a framework like ethanoanthracene, and a leaving group is present, the radical anion can undergo a subsequent intramolecular electron transfer. This process involves the transfer of the electron from the nitroaromatic π-system to the leaving group, leading to the cleavage of the bond to the leaving group.

The rate of this intramolecular ET and subsequent bond scission is highly dependent on several factors, including the C-X (where X is the leaving group) bond dissociation energy and the nature of the bridging group between the nitroaryl system and the leaving group. Studies on related nitroaromatic systems have shown that these decomposition rates can vary over several orders of magnitude. huji.ac.il For instance, research on nitrobenzyl halides demonstrated that the rates of decomposition for the p-nitrobenzyl halide radical anions were 4 x 10³, 1.7 x 10⁵, and 5.7 x 10⁵ s⁻¹ for the chloride, bromide, and iodide, respectively. huji.ac.il The efficiency of the electron transfer is also influenced by the spin density distribution in the radical anion; a higher spin density on the ring carbon atom bearing the leaving group generally correlates with an increased rate of C-X bond cleavage. huji.ac.il

In protic solvents, the nitroaryl radical anion can participate in competing reactions, primarily intermolecular protonation by the solvent. The protonation of the radical anion can dramatically alter its reactivity and subsequent reaction pathways. huji.ac.il Research on the radical anion of p-nitrobenzyl bromide found its pKa to be 2.8. huji.ac.il The protonated form of this radical anion was observed to undergo the intramolecular electron transfer approximately 60 times more slowly than the unprotonated radical anion. huji.ac.il

This significant decrease in the rate of dehalogenation upon protonation suggests that the intermolecular protonation pathway can effectively compete with and inhibit the intramolecular electron transfer process. huji.ac.il The protonation changes the electronic properties of the nitroaryl group, reducing its ability to act as an electron donor in the subsequent bond-breaking step. Therefore, the solvent environment and pH play a critical role in dictating the fate of these radical anion intermediates.

Elimination Reaction Pathways

The rigid ethanoanthracene skeleton is an excellent substrate for investigating the stereochemistry and mechanisms of elimination reactions. By studying isomers with leaving groups fixed in specific spatial orientations, researchers can probe the geometric requirements of these reactions.

A key study in this area involved the preparation and subsequent elimination reactions of cis- and trans-11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene. acs.orgresearchgate.net These isomers provide a rigid system where the two chlorine atoms are held in distinct syn- and anti-periplanar arrangements, respectively. Treatment of these isomers with ethanolic alkali resulted in dehydrochlorination to yield 11-chloro-9,10-dihydro-9,10-ethenoanthracene. researchgate.net

A kinetic study of the dehydrochlorination of both the cis- and trans-dichlorides with sodium hydroxide was conducted to elucidate the reaction mechanism. researchgate.net The reaction rates were measured at various temperatures, providing insight into the energetics and preferred stereochemical pathways of the elimination.

| Isomer | Reaction | Product | Key Finding |

|---|---|---|---|

| cis-11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene | Dehydrochlorination with NaOH in Ethanol/Water/Dioxane | 11-chloro-9,10-dihydro-9,10-ethenoanthracene | Undergoes elimination; kinetic data collected at multiple temperatures. |

| trans-11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene | Dehydrochlorination with NaOH in Ethanol/Water/Dioxane | 11-chloro-9,10-dihydro-9,10-ethenoanthracene | Undergoes elimination; kinetic data collected at multiple temperatures. |

Elimination reactions, particularly the bimolecular (E2) mechanism, are known to be highly sensitive to stereoelectronic effects. The optimal geometry for an E2 reaction involves an anti-periplanar arrangement of the proton being removed and the leaving group. This alignment allows for a smooth, concerted transition state where the C-H and C-X bonds break simultaneously as the new π-bond forms.

In the case of the dichloro-ethanoanthracene isomers, the trans-isomer has the ideal anti-periplanar relationship between one chlorine atom and a hydrogen atom on the adjacent carbon. Conversely, the cis-isomer is constrained to a syn-periplanar arrangement. Studies on similar bicyclic systems have consistently shown a strong preference for anti-elimination. researchgate.net The kinetic data from the dehydrochlorination of the cis- and trans-11,12-dichloro isomers confirms that the reaction proceeds for both, but the rates reflect the geometric constraints, providing a clear example of how stereoelectronic demands govern reaction pathways in conformationally restricted molecules.

Cycloaddition and Retro-Cycloaddition Dynamics

The formation of the this compound core itself is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. The reverse of this process, the retro-Diels-Alder reaction, allows for the decomposition of the bicyclic system back into its constituent diene and dienophile.

The most common synthesis of the this compound skeleton involves the Diels-Alder reaction between anthracene (B1667546) (acting as the diene) and a suitable dienophile, such as maleic anhydride (B1165640) or an acetylene derivative. edubirdie.comtruman.eduscribd.com For example, reacting anthracene with maleic anhydride in a high-boiling solvent like xylene yields this compound-11,12-dicarboxylic anhydride. edubirdie.com This reaction is a concerted, pericyclic process that proceeds through a cyclic transition state to form the characteristic bridged polycyclic structure. scribd.com

Exploration of Derivatives for Advanced Materials and Chemical Scaffolds

Utilization in Organic Electronics and Optoelectronic Devices

The inherent structure of 9,10-dihydro-9,10-ethanoanthracene derivatives provides a robust scaffold for the development of materials used in organic electronics. The separation of the anthracene (B1667546) π-system by the ethano bridge influences the electronic properties, which can be fine-tuned through functionalization.

Potential in Organic Light-Emitting Diodes (OLEDs)

Table 1: Examples of Anthracene Derivatives in OLEDs and their Performance

| Derivative | Application | Key Findings |

| 9,10-divinylanthracene derivatives | Emitting layer in OLEDs | High solid-state fluorescence quantum efficiency, suitable for high-performance devices. google.com |

| 9-(2-naphthyl)anthracene with a triphenylsilane (B1312308) unit | Deep-blue emitter in OLEDs | Prevents molecular aggregation and self-quenching, leading to high efficiencies. researchgate.net |

| 9,10-bis(perfluorobenzyl)anthracene | Deep-blue emitter | High photoluminescence quantum yield (Φf = 0.85) and increased photostability. beilstein-journals.org |

Applications in Organic Solar Cells and Photovoltaics

In the realm of organic photovoltaics, derivatives of the anthracene scaffold are investigated as components of the active layer in bulk heterojunction (BHJ) solar cells. For example, a series of 9,10-bis(phenylethynyl)anthracene (B116448) dicyanovinyl end-capped derivatives have been utilized in solution-processed BHJ photovoltaic cells. ejournals.eu These molecules are designed with an acceptor-donor-acceptor (A-D-A) topology. The strategic placement of electron-donating and electron-withdrawing groups on the anthracene framework allows for the tuning of the frontier molecular orbital (HOMO-LUMO) energy levels, which is crucial for efficient charge separation and transport. ejournals.eu Solar cells fabricated with these materials have demonstrated promising power conversion efficiencies. ejournals.eu

Table 2: Performance of an Organic Solar Cell using an Anthracene Derivative

| Parameter | Value |

| Device Configuration | ITO/PEDOT:PSS/P3HT(P3OT):dye/Al |

| Power Conversion Efficiency (PCE) | 2.7% |

| Open-Circuit Voltage (Voc) | Varies with derivative |

| Short-Circuit Current Density (Jsc) | Varies with derivative |

| Fill Factor (FF) | Varies with derivative |

| Data based on a study of 9,10-bis(phenylethynyl)anthracene dicyanovinyl end-capped derivatives. ejournals.eu |

Development of Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives are recognized as important organic semiconductors for Organic Field-Effect Transistors (OFETs) due to their potential for strong intermolecular interactions and good air stability. rsc.orgresearchgate.net While much of the research focuses on planar anthracene derivatives to maximize π-orbital overlap for charge transport, the rigid structure of this compound can be functionalized to influence molecular packing and, consequently, device performance. rsc.org The synthesis and characterization of various anthracene derivatives for solution-processable OFETs have been reported, with some devices exhibiting good field-effect mobility and high on/off current ratios. researchgate.net The introduction of substituents at the 9 and 10 positions of the anthracene core is a key strategy for tuning the material's properties for OFET applications. mdpi.com

Role as Building Blocks in Complex Organic Synthesis

The unique and rigid triptycene-like structure of this compound makes it a valuable scaffold in the synthesis of complex organic molecules. Its derivatives serve as versatile precursors and substrates for a variety of chemical transformations.

Precursors for Polymer and Coordination Complex Formation

Derivatives of this compound have been successfully employed as monomers in polymerization reactions. For example, 5-[(this compound-11,12-dicarboximido)-3-methylbutanoylamino]isophthalic acid has been used in step-growth polymerization with various aromatic diols to produce optically active polyesters. researchgate.net These polymers exhibit good thermal stability. Porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene have also been synthesized, demonstrating the versatility of the anthracene core in creating cross-linked polymer networks with high surface areas and thermal stability. mdpi.com

Substrates for Diverse Chemical Transformations

The this compound framework can be readily functionalized, making it a useful substrate for a range of chemical reactions. For instance, the dicarboxylic acid derivative, trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid, has shown remarkable selectivity in host-guest chemistry, preferentially forming crystals with para-dichlorobenzene. acs.org Furthermore, derivatives such as This compound-11,12-dione (B3049934) serve as important intermediates in organic synthesis. nih.gov The synthesis of this compound-11-carboxylic acid methyl ester has been optimized using microwave-assisted methods, highlighting its role as a key starting material. mdpi.com Additionally, dihydro-9,10-ethano-anthracene-11-carboxamides have been synthesized and investigated as novel glucocorticoid receptor modulators. nih.gov

Chemical Sensing Applications

The rigid, well-defined structure of the this compound scaffold has made it an attractive platform for the development of advanced chemical sensors. Its unique three-dimensional architecture allows for the precise positioning of recognition elements and signaling units, leading to sensors with high selectivity and sensitivity. A predominant application of this scaffold is in the creation of fluorescent chemosensors, which signal the presence of a target analyte through changes in their light-emitting properties. These sensors often operate on the principle of photoinduced electron transfer (PET), a mechanism that can be finely tuned by the binding of an analyte.

A significant area of research has been the design of sensors for biologically important molecules, most notably saccharides. The development of a glucose-selective fluorescent sensor based on a this compound derivative represents a landmark achievement in this field. figshare.comspectrabase.com These sensors typically feature boronic acid moieties as the recognition sites for the diol groups present in sugars.

One of the most well-studied examples is a sensor where two boronic acid groups are attached to the anthracene core. spectrabase.com The specific spatial arrangement of these boronic acids creates a binding pocket that is highly complementary to the structure of glucose. figshare.comspectrabase.com In the absence of glucose, the fluorescence of the anthracene core is quenched due to photoinduced electron transfer from a nearby amino group. spectrabase.com Upon binding of glucose to the boronic acid receptors, this PET process is inhibited, leading to a significant increase in fluorescence intensity, thus signaling the presence of glucose. spectrabase.com This "off-on" switching mechanism provides a clear and measurable response to the analyte.

The selectivity of these diboronic acid sensors for glucose over other common monosaccharides, such as fructose (B13574) and galactose, is a key feature. figshare.comspectrabase.com This selectivity arises from the specific geometric arrangement of the two boronic acid groups, which preferentially binds to the multiple hydroxyl groups of glucose. figshare.com Research has shown that the binding constant for glucose with these sensors is significantly higher than for other sugars, underscoring their high selectivity. figshare.comspectrabase.com

To enhance the practical applicability of these sensors, particularly for in vivo monitoring, researchers have explored various modifications to the basic this compound scaffold. These include the introduction of functional groups to improve water solubility and to shift the excitation and emission wavelengths to the visible range, which is more suitable for biological applications. nih.gov For instance, the addition of acetyl or carboxyl groups to the anthracene ring has been shown to red-shift the fluorescence spectrum. biu.ac.il Furthermore, derivatives with electron-withdrawing groups have been developed to increase the sensor's resistance to oxidation by reactive oxygen species, a crucial factor for long-term stability in biological environments. nih.gov

The synthesis of these sophisticated sensor molecules typically involves multi-step procedures. nih.gov A common strategy is the preparation of a 9,10-bis(aminomethyl)anthracene intermediate, which is then further functionalized with boronic acid-containing moieties. nih.gov The rigid ethano bridge of the this compound scaffold is crucial for maintaining the pre-organized structure of the binding site, which is essential for selective recognition.

While the majority of research has focused on glucose sensing, the versatile nature of the this compound framework suggests its potential for the detection of other analytes. By modifying the recognition units attached to the scaffold, it is conceivable to develop sensors for a wide range of targets, including other biologically relevant molecules, metal ions, and anions. However, detailed research in these areas for this specific scaffold is less documented in comparison to glucose sensing.

The table below summarizes key data for a representative this compound-based fluorescent sensor for glucose.

Interactive Data Table: Properties of a this compound-Based Glucose Sensor

| Parameter | Value | Analyte | Reference |

| Binding Constant (K) | 3981 M⁻¹ | D-Glucose | figshare.comspectrabase.com |

| Binding Constant (K) | 316 M⁻¹ | D-Fructose | figshare.comspectrabase.com |

| Binding Constant (K) | 158 M⁻¹ | D-Galactose | figshare.comspectrabase.com |

| Sensing Mechanism | Photoinduced Electron Transfer (PET) | D-Glucose | spectrabase.com |

| Fluorescence Response | Fluorescence "Turn-On" | D-Glucose | spectrabase.com |

Q & A

Q. What are the primary synthetic routes for 9,10-dihydro-9,10-ethanoanthracene derivatives?

Answer: The compound and its derivatives are typically synthesized via Diels-Alder reactions or functionalization of the anthracene backbone. Key methods include:

- Diels-Alder adduct formation : Reacting anthracene with maleic anhydride or its derivatives under thermal or Lewis acid catalysis (e.g., AlCl₃) to form the ethanoanthracene framework .

- Post-functionalization : Substituents (e.g., carboxylates, phenyl groups) are introduced at the 11,12-positions via esterification, nucleophilic addition, or Friedel-Crafts alkylation. For example, H2 (tetraphenyl-dimethanol derivative) is synthesized by Grignard addition to the dicarboxylate precursor .

- Wittig rearrangements : Used to introduce sulfur/selenium substituents, as in 11-thia/selena derivatives .